molecular formula C15H7NO6 B092283 1-Nitro-2-carboxyanthraquinone CAS No. 128-67-6

1-Nitro-2-carboxyanthraquinone

Cat. No.: B092283
CAS No.: 128-67-6
M. Wt: 297.22 g/mol
InChI Key: PMOCDYOEOUEPAN-UHFFFAOYSA-N
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Description

1-Nitro-2-carboxyanthraquinone is an organic compound with the molecular formula C15H7NO6. It is a derivative of anthraquinone, which is a class of aromatic organic compounds known for their vibrant colors and wide range of applications in dyes, pigments, and pharmaceuticals . The compound is characterized by the presence of a nitro group (-NO2) and a carboxyl group (-COOH) attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-2-carboxyanthraquinone can be synthesized through various methods. One common approach involves the nitration of 2-carboxyanthraquinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Another method involves the oxidation of 1-amino-2-carboxyanthraquinone using a peroxide compound or oxygen under alkaline conditions. This method provides high purity and yield, making it suitable for industrial applications .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-carboxyanthraquinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo further oxidation to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-Amino-2-carboxyanthraquinone.

    Substitution: Various substituted anthraquinone derivatives.

    Oxidation: Quinone derivatives.

Mechanism of Action

The mechanism of action of 1-nitro-2-carboxyanthraquinone involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which can damage cellular components and inhibit the growth of cancer cells .

Additionally, the compound can interact with specific enzymes and proteins, modulating their activity and affecting cellular signaling pathways. For example, it has been shown to inhibit topoisomerases, which are enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

1-Nitro-2-carboxyanthraquinone can be compared with other similar compounds, such as:

    1-Amino-2-carboxyanthraquinone: This compound has an amino group instead of a nitro group.

    2-Methyl-1-nitroanthraquinone: This compound has a methyl group instead of a carboxyl group.

    1,4-Diamino-5-nitroanthraquinone: This compound has two amino groups and one nitro group.

The uniqueness of this compound lies in its combination of a nitro group and a carboxyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-nitro-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOCDYOEOUEPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155768
Record name 1-Nitro-2-carboxyanthraquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-67-6
Record name 9,10-Dihydro-1-nitro-9,10-dioxo-2-anthracenecarboxylic acid
Source CAS Common Chemistry
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Record name 1-Nitro-2-carboxyanthraquinone
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Record name 1-Nitro-2-carboxyanthraquinone
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Record name 1-Nitro-2-carboxyanthraquinone
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Record name 9,10-dihydro-1-nitro-9,10-dioxoanthracene-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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